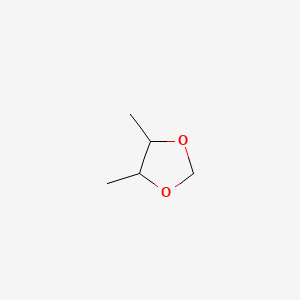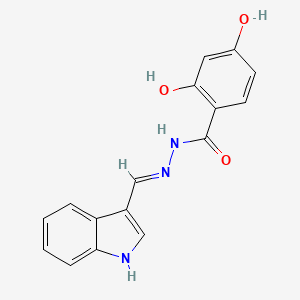
3,3',5,5'-Tetramethyl-4,4'-dimethoxy-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Biphenyl,4,4’-dimethoxy-3,3’,5,5’-tetramethyl- is an organic compound with the molecular formula C16H18O2 This compound is characterized by its biphenyl structure, where two benzene rings are connected by a single bond, and it features methoxy and methyl groups at specific positions on the rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl,4,4’-dimethoxy-3,3’,5,5’-tetramethyl- typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl derivatives that have appropriate substituents.
Methoxylation: Introduction of methoxy groups (-OCH3) at the 4,4’ positions can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Biphenyl,4,4’-dimethoxy-3,3’,5,5’-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated biphenyl derivatives.
Reduction: Hydroxy-substituted biphenyls.
Substitution: Halogenated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Biphenyl,4,4’-dimethoxy-3,3’,5,5’-tetramethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1,1’-Biphenyl,4,4’-dimethoxy-3,3’,5,5’-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity. Pathways involved may include oxidative stress response and modulation of signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Biphenyl,4,4’-dimethoxy-: Similar structure but lacks the methyl groups at the 3,3’,5,5’ positions.
1,1’-Biphenyl,3,3’-dimethoxy-: Similar structure but with methoxy groups at different positions.
1,1’-Biphenyl,3,3’,5,5’-tetramethyl-: Similar structure but lacks the methoxy groups.
Uniqueness
1,1’-Biphenyl,4,4’-dimethoxy-3,3’,5,5’-tetramethyl- is unique due to the specific arrangement of methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
47075-39-8 |
|---|---|
Molekularformel |
C18H22O2 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
2-methoxy-5-(4-methoxy-3,5-dimethylphenyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C18H22O2/c1-11-7-15(8-12(2)17(11)19-5)16-9-13(3)18(20-6)14(4)10-16/h7-10H,1-6H3 |
InChI-Schlüssel |
LZRFEVSDBKMZJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OC)C)C2=CC(=C(C(=C2)C)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


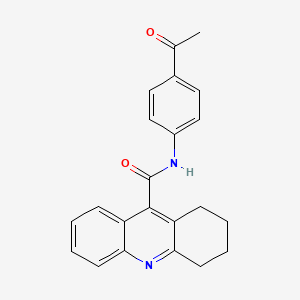


![Diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11944640.png)
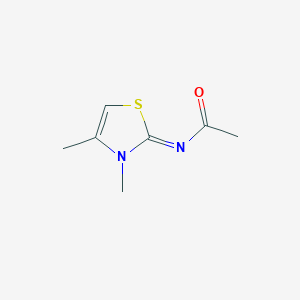


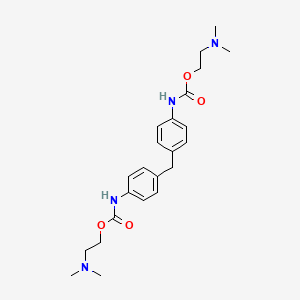
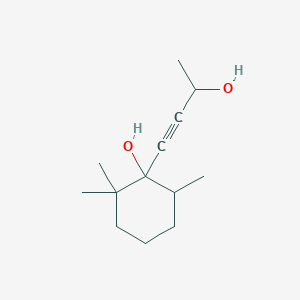

![4-[(4-Dimethylamino-benzylidene)-amino]-phenol](/img/structure/B11944701.png)

